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Compound of Interest

Compound Name: Azecan-2-one
CAS No.: 6142-53-6
Cat. No.: B3427706
Get Quote
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Introduction & Strategic Analysis

The azecan-2-one (aza-cyclodecanone) ring represents a "medium-sized" heterocycle (8-11
members). Unlike stable 5- or 6-membered rings (lactams) or macrocycles (>12 members),
azecan-2-ones suffer from significant transannular strain and entropic penalties during
formation and functionalization.

For drug discovery, this scaffold is a privileged "turn-inducing” peptidomimetic. However, its
functionalization is non-trivial due to:

» Conformational Mobility: The ring adopts multiple low-energy conformations (e.g., boat-chair-
boat), making stereocontrol in

-functionalization difficult.

e Transannular Interactions: Nucleophilic attacks can be hindered by cross-ring steric clashes
(I-strain).

This guide details three high-probability functionalization vectors:
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-C-H Functionalization (via enolates),

-Functionalization, and Post-Synthetic Olefin Modification (typically deriving from Ring-Closing
Metathesis precursors).

Functionalization Logic Map
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Figure 1: Strategic vectors for functionalizing the 10-membered lactam core.

Critical Methodologies & Protocols
Strategy A: -Alkylation via Lithium Enolates

Direct alkylation at the C3 position is the most direct route to introduce amino-acid side chains.
Due to the ring's flexibility, kinetic control at low temperatures is mandatory to prevent ring
opening or polymerization.

Mechanistic Insight

The 10-membered ring enolate is less stable than its 6-membered counterpart. The use of
HMPA or DMPU as a cosolvent is often required to disrupt lithium aggregates and increase the
reactivity of the enolate species, overcoming the steric shielding caused by the ring's
transannular hydrogens.

Protocol 1:

-Alkylation of Azecan-2-one
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Reagents:

Substrate: Azecan-2-one derivative (1.0 equiv)

Base: Lithium Diisopropylamide (LDA) (1.2 equiv)

Additive: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2.0 equiv)

Electrophile: Alkyl Halide (e.g., Benzyl bromide) (1.5 equiv)

Solvent: Anhydrous THF

Step-by-Step Workflow:

o Enolate Formation:

[e]

Flame-dry a 2-neck round-bottom flask under Argon.

o

Add anhydrous THF (0.1 M relative to substrate) and cool to -78 °C.

[¢]

Add LDA (1.2 equiv) dropwise.

[¢]

Add the azecan-2-one substrate (dissolved in minimal THF) slowly over 10 minutes.

[e]

Critical Step: Stir at -78 °C for 45 minutes. Then, add DMPU (2.0 equiv) dropwise. Stir for
another 15 minutes. This "loosens" the ion pair.

» Electrophile Trapping:
o Add the electrophile (1.5 equiv) neat or in THF solution dropwise.[1]
o Allow the reaction to stir at -78 °C for 2 hours.

o Slow Warm-up: Allow the bath to warm to -20 °C naturally over 3 hours. Do not warm to
RT immediately, as this promotes side reactions in medium rings.

e Quench & Workup:

o Quench with saturated aqueous NHa4Cl at -20 °C.
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o Extract with EtOAc (3x). Wash combined organics with brine, dry over NazSOa.[1]
o Purify via flash column chromatography.[2]

Validation Criteria:

 NMR: Look for the disappearance of one

-proton (approx. 2.2-2.5 ppm) and the appearance of the alkyl group signals.

 Yield Target: 50-70% (Medium rings typically yield lower than small rings due to steric
crowding).

Strategy B: -Functionalization (Amide Alkylation)

Functionalizing the nitrogen atom is critical for modulating the lipophilicity and metabolic
stability of the lactam. This reaction is generally more robust than

-alkylation as it does not involve creating a carbon-centered nucleophile on the strained ring.

Protocol 2:

-Alkylation

Reagents:
e Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv)
e Solvent: Anhydrous DMF or THF/DMF (9:1)
» Electrophile: Alkyl lodide/Bromide (1.2 equiv)
Step-by-Step Workflow:
e Deprotonation:
o Suspend NaH (washed with hexanes to remove oil) in anhydrous DMF at 0 °C.

o Add azecan-2-one (1.0 equiv) in DMF dropwise.
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o Stir at 0 °C for 30 minutes until gas evolution ceases. The solution should turn
clear/yellowish.

o Alkylation:

o Add the alkyl halide (1.2 equiv).[1]

o Warm to Room Temperature (25 °C) and stir for 4-12 hours.

o Note: Heating (>60 °C) is rarely needed and may cause ring opening (transamidation).
o Workup:

o Dilute with water (carefully) and extract with Et2O or EtOACc.

o Crucial: Wash organic layer extensively with LiCl (5% aq) to remove DMF.

Strategy C: Remote Functionalization via RCM Handles

Many azecan-2-ones are synthesized via Ring-Closing Metathesis (RCM) from diene
precursors. This leaves a C=C double bond (typically at C5-C6 or C6-C7). This olefin is a
"latent” functional group that can be exploited.

Workflow: Post-RCM Diversification

This approach avoids the difficulty of direct C-H activation on the medium ring.
Reactions:
o Epoxidation:

-CPBA, DCM, 0 °C
RT. (Yields epoxide, useful for ring-opening with nucleophiles).

e Cis-Dihydroxylation: OsOas (cat.), NMO, Acetone/Hz20. (Yields diol, increases
polarity/solubility).

e Hydrogenation: Hz, Pd/C. (Yields the saturated azecan-2-one).
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Data Summary & Troubleshooting

LR -Alkylation (LDA)  -Alkylation (NaH) " ©St-RCM (Olefin)
_ Steric hindrance / Solubility / Over- _ o
Primary Challenge - ) Regioselectivity
Enolate stability alkylation
Key Reagent LDA + DMPU NaH (oil-free) -CPBA/ OsOa
Temp. Range -78 °C to -20 °C 0°Cto RT 0°Cto RT
Typical Yield 45-65% 75-90% 80-95%
Difficult (mixtures
Stereocontrol N/A Substrate controlled

common)

Troubleshooting Guide

e Problem: Low yield in

-alkylation.

o Root Cause:[3][4] Enolate aggregation or decomposition.

o Fix: Increase DMPU equivalents or switch to KHMDS (potassium enolates are sometimes
more reactive in medium rings).

e Problem: Ring opening during

-alkylation.

o Root Cause:[4] Nucleophilic attack of hydroxide (from wet solvent) on the carbonyl.
o Fix: Ensure strictly anhydrous DMF; use molecular sieves.

Visualizing the RCM-Functionalization Pathway

This diagram illustrates the most common synthetic route to functionalized azecan-2-ones:
building the linear precursor, closing the ring (RCM), and then functionalizing the "scar" (olefin).
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Figure 2: The "Build-Close-Functionalize" workflow, utilizing the alkene handle generated by
Ring-Closing Metathesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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